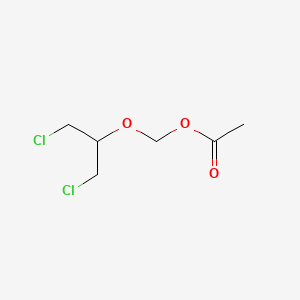

((1,3-Dichloropropan-2-yl)oxy)methyl acetate

説明

特性

IUPAC Name |

1,3-dichloropropan-2-yloxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPWSZPHLYSAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668245 | |

| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-73-2 | |

| Record name | Methanol, 1-[2-chloro-1-(chloromethyl)ethoxy]-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1-3 Dichlopropan-2-yl)oxy)methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089281732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1-3 Dichlopropan-2-yl)oxy]methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acylation of 1,3-Dichloro-2-methoxypropane with Acid Chlorides

The primary synthetic route to ((1,3-Dichloropropan-2-yl)oxy)methyl acetate involves an acylation reaction where 1,3-dichloro-2-methoxypropane is reacted with an acid chloride under basic conditions. This method is well-documented and provides a straightforward approach to introducing the acetoxy group onto the methoxy moiety.

- Reaction Conditions:

- Reactants: 1,3-dichloro-2-methoxypropane and acetyl chloride (or other acid chlorides)

- Base: Typically a mild base to neutralize HCl formed (e.g., pyridine or triethylamine)

- Solvent: Inert organic solvents such as dichloromethane or toluene

- Temperature: Controlled to avoid side reactions, often ambient to mild heating

- Time: Several hours until completion monitored by TLC or other analytical techniques

This method yields the desired acetoxymethoxy derivative with good purity and yield.

Reaction of Monoacetylguanine with 1,3-Dichloro-2-(acetoxymethoxy)propane

In pharmaceutical intermediate synthesis, especially in the preparation of triacetylganciclovir, 1,3-dichloro-2-(acetoxymethoxy)propane is prepared and then reacted with monoacetylguanine under catalytic conditions.

- Catalyst: p-Toluenesulfonic acid

- Solvents: Toluene, xylene, or dimethylformamide (DMF)

- Temperature: 100–150 °C

- Reaction Time: 24–48 hours

- Molar Ratios: Monoacetylguanine : 1,3-dichloro-2-(acetoxymethoxy)propane : catalyst = 1 : 1.5 : 0.03 (approximate)

- Procedure: Reflux in a four-necked flask with mechanical stirring, followed by cooling, filtration, and acetone washing for purification

This method is industrially relevant and optimized for scale-up, providing high yields of the acetoxymethoxy intermediate suitable for further nucleoside synthesis.

Comparative Analysis of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield/Purity Notes |

|---|---|---|---|---|---|---|

| Acylation of 1,3-dichloro-2-methoxypropane | 1,3-Dichloro-2-methoxypropane + acid chloride | Base (e.g., pyridine) | Dichloromethane, toluene | Ambient to mild heating | Several hours | Good yield, clean product |

| Reaction with monoacetylguanine | Monoacetylguanine + 1,3-dichloro-2-(acetoxymethoxy)propane | p-Toluenesulfonic acid | Toluene, xylene, DMF | 100–150 | 24–48 hours | High yield, industrial scale |

Research Findings and Notes

- The acylation method is favored for laboratory-scale synthesis due to its simplicity and mild conditions.

- The reaction with monoacetylguanine represents a key step in the synthesis of antiviral nucleoside analogues, highlighting the compound’s pharmaceutical relevance.

- Reaction monitoring is typically performed by thin-layer chromatography (TLC) using solvent systems such as chloroform-methanol-ammonia mixtures.

- Purification often involves filtration, washing with acetone, and drying under controlled conditions to maintain compound stability.

- Storage under inert atmosphere and low temperature (-20 °C) is recommended to prevent degradation.

化学反応の分析

Types of Reactions: ((1,3-Dichloropropan-2-yl)oxy)methyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Conducted under acidic or basic conditions using water or aqueous solutions.

Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Yield substituted derivatives depending on the nucleophile used.

Hydrolysis: Produces 1,3-dichloropropan-2-ol and acetic acid.

Oxidation: Forms carbonyl compounds such as aldehydes or ketones.

科学的研究の応用

Overview

((1,3-Dichloropropan-2-yl)oxy)methyl acetate, with the molecular formula CHClO and a molecular weight of 201.05 g/mol, is an organic compound characterized by its two chlorine atoms and an acetate group. This compound serves as a versatile intermediate in various chemical reactions and industrial processes, making it valuable in multiple fields including chemistry, biology, and industry.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : 1,3-dichloropropan-2-ol.

- Reagent : Acetic anhydride.

- Catalyst/Base : Pyridine or other bases to facilitate the reaction.

This method can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for:

- Substitution Reactions : Chlorine atoms can be substituted with nucleophiles such as amines or thiols.

- Hydrolysis : The acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.

- Oxidation : This compound can be oxidized to form carbonyl compounds like aldehydes or ketones.

Biology and Medicine

In biological research, this compound is used to study enzyme-catalyzed reactions and serves as a building block for synthesizing biologically active molecules. Its unique structure allows researchers to explore its interactions with various biological targets, contributing to drug development and biochemical studies .

Industrial Applications

Industrially, this compound finds applications in:

- Production of Polymers and Resins : Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.

- Coatings : Used in formulations for protective coatings due to its chemical stability and reactivity .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Synthesis of Pharmaceuticals

Research indicates that this compound has been effectively used as an intermediate in synthesizing anti-inflammatory drugs. The substitution reactions facilitated by the chlorine atoms allow for the introduction of various functional groups necessary for biological activity.

Case Study 2: Agrochemical Development

In agrochemicals, this compound has been employed in developing herbicides and pesticides. Its reactivity enables the formation of active compounds that target specific pests while minimizing environmental impact.

作用機序

The mechanism of action of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and acetate group facilitate various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares ((1,3-Dichloropropan-2-yl)oxy)methyl acetate with analogous esters, focusing on molecular properties, functional groups, and applications:

*Molecular weight and formula inferred from synthesis steps or structural analogs.

Reactivity and Stability

- Target Compound : The dichloropropoxy group increases susceptibility to nucleophilic substitution (e.g., hydrolysis or dechlorination), while the acetate ester may undergo hydrolysis under acidic/basic conditions .

- Methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate: The steric hindrance from dimethyl groups and aromatic chlorophenyl ring reduces reactivity compared to the target compound .

- Cyclopropane Derivative : The strained cyclopropane ring and methylpropenyl group may lead to unique reactivity, such as ring-opening reactions or isomerization .

- Sulfur-containing Analogs : The methylsulfanyl group (C-S bond) introduces thioester-like behavior, enabling participation in redox or substitution reactions distinct from oxygen-based esters .

Physicochemical Properties

- Lipophilicity: The target compound’s Cl atoms confer higher logP values than non-halogenated analogs (e.g., 1-methoxypropan-2-yl acetate) .

- Volatility : Cyclopropane derivatives (e.g., ) may exhibit lower boiling points due to compact structures, whereas aromatic or chlorinated analogs () are less volatile.

- Solubility : Polar esters like 1-methoxypropan-2-yl acetate show better aqueous solubility, while halogenated or aromatic analogs are more soluble in organic solvents .

生物活性

((1,3-Dichloropropan-2-yl)oxy)methyl acetate is a halogenated organic compound that exhibits notable biological activity, particularly in terms of toxicity and its potential applications in organic synthesis and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈Cl₂O₃. Its structure features a dichloroalkyl group and an acetate moiety, which contribute to its reactivity and biological effects. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, making it a versatile intermediate in organic synthesis.

Toxicity Profile

The compound is classified as toxic if ingested and harmful upon skin contact. Its toxicity is primarily attributed to its ability to disrupt cellular processes. Specific mechanisms of action are still under investigation, but the presence of chlorine atoms suggests potential interactions with cellular macromolecules such as proteins and nucleic acids.

Case Studies and Research Findings

- Toxicological Studies : Research indicates that exposure to this compound can lead to acute toxicity symptoms. In laboratory settings, the compound has been shown to induce cytotoxic effects in various cell lines, highlighting the need for careful handling in industrial applications.

- Environmental Impact : The compound's persistence in the environment raises concerns regarding its potential bioaccumulation and effects on non-target organisms. Studies on haloalkane dehalogenases have shown that microorganisms can degrade halogenated compounds effectively, suggesting possible bioremediation pathways for environmental cleanup .

The reactivity of this compound allows it to act as a substrate for various enzymatic reactions. Its electrophilic nature facilitates nucleophilic attack by enzymes, leading to the formation of biologically active derivatives. The compound has been employed in studies aimed at understanding enzyme-catalyzed reactions due to its unique structural features.

Comparative Analysis with Similar Compounds

A comparison table illustrates the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | Alcohol form; lacks acetate group |

| Acetoxypropane | C₄H₈O₂ | Contains an ether group; less chlorinated |

| 1-Chloro-2-methoxypropane | C₄H₉ClO | Contains methoxy instead of acetate; less toxic |

| 2-(Acetyloxy)-1-chloropropane | C₄H₈ClO₂ | Similar reactivity; different halogen substitution |

The distinct combination of chlorinated alkyl and acetate functionalities in this compound contributes to its unique biological effects compared to these similar compounds.

Applications in Industry and Research

This compound finds applications across various fields:

- Organic Synthesis : It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biological Research : The compound is utilized to study enzyme-catalyzed reactions and develop bioactive molecules.

- Industrial Use : It is involved in producing polymers, resins, and coatings due to its ability to undergo diverse chemical transformations.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for ((1,3-Dichloropropan-2-yl)oxy)methyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification or substitution reactions. For example, refluxing precursors (e.g., chlorinated alcohols) with acetic anhydride in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures (70–90°C) can yield the target compound. Solvent selection (e.g., methanol, ethanol) impacts reaction efficiency, with polar aprotic solvents often preferred for nucleophilic substitution . Optimization of reaction time (4–6 hours) and purification via recrystallization or column chromatography is critical to achieving >90% purity .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O-C vibrations at 1250–1050 cm⁻¹. Chlorine substituents may show C-Cl stretches near 600–800 cm⁻¹ .

- NMR : H NMR should reveal acetate methyl protons at δ 2.0–2.1 ppm and methine protons adjacent to chlorine at δ 4.5–5.0 ppm. C NMR confirms ester carbonyl at δ 170–175 ppm .

- Cross-validate with gas chromatography (GC) or mass spectrometry (MS) for molecular weight confirmation .

Q. What solvent systems are optimal for purification and crystallization of this compound?

- Methodological Answer : Ethanol-water mixtures are effective for recrystallization due to the compound’s moderate polarity. For chromatography, use hexane:ethyl acetate (3:1 to 1:1 gradients) on silica gel. Avoid Class 1 solvents (e.g., 1,1,1-trichloroethane) due to toxicity; Class 2/3 solvents like toluene or isopropyl acetate are safer alternatives .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated via polarizable continuum models (PCM). Compare computed vibrational spectra with experimental FT-IR/Raman to validate structural assignments .

Q. What experimental strategies can resolve contradictions in thermal stability data for this compound?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Use thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess stability.

- Cross-reference with gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts .

Q. How can X-ray crystallography and SHELX software refine the crystal structure of derivatives of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Assign anisotropic displacement parameters for chlorine atoms and validate hydrogen bonding networks. Use SHELXPRO for macromolecular interfaces if studying co-crystals .

Q. What mechanistic insights explain halogen substitution reactions in this compound under basic conditions?

- Methodological Answer : Sodium alcoholates (e.g., NaOEt) promote nucleophilic substitution at the chlorinated carbon. Monitor reaction progress via F NMR (if fluorine analogs are used) or LC-MS. Kinetic studies (variable-temperature NMR) can distinguish between SN1/SN2 pathways .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to agrochemical intermediates?

- Methodological Answer :

- In vitro : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay.

- Cellular models : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays.

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., pest-specific enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。